REACTION_CXSMILES
|
NC1C=CC=C2C=1C(=O)NCC2.[NH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[C:22](=[O:24])[NH:21][CH2:20][C:19]2(C)[CH3:25]>>[NH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[C:22](=[O:24])[NH:21][CH2:20][CH:19]2[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2CCNC(C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C(CNC(C12)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC=C2C(CNC(C12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |